2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene
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Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene is an organic compound that combines the structural features of both anthracene and tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene typically involves the coupling of 1,2,3,4-tetrahydronaphthalene with anthracene derivatives. One common method is the Friedel-Crafts alkylation reaction, where 1,2,3,4-tetrahydronaphthalene is reacted with anthracene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the anthracene ring.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Oxidized anthracene derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s photophysical properties, making it useful in applications such as fluorescence imaging and optoelectronics .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with similar photophysical properties but lacks the tetrahydronaphthalene moiety.
1,2,3,4-Tetrahydronaphthalene: A simpler structure that lacks the anthracene moiety.
9,10-Diphenylanthracene: Another anthracene derivative with different substituents.
Properties
CAS No. |
80082-90-2 |
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Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C24H20/c1-2-8-19-15-22-16-21(13-12-20(22)14-18(19)7-1)24-11-5-9-17-6-3-4-10-23(17)24/h1-4,6-8,10,12-16,24H,5,9,11H2 |
InChI Key |
YKUUIXRVHDCXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origin of Product |
United States |
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